1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one
Overview
Description
1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring fused with a phenyl group and a piperazine moiety. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of acyclic precursors under specific conditions . For instance, the reaction of 1-phenylpiperidine with copper acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at 80°C for 12 hours can yield the desired pyrrolidinone derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The phenyl and piperazine groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Copper acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
Pyrrolone derivatives: Compounds with a similar core structure but different substituents.
Piperazine derivatives: Compounds that share the piperazine moiety and exhibit diverse biological activities.
Uniqueness: 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is unique due to its specific combination of the pyrrolidinone ring, phenyl group, and piperazine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-10-12(15(20)17-8-6-16-7-9-17)11-18(14)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMYDGKWBMRMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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